molecular formula C12H9F3N2O B597064 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine CAS No. 1261780-90-8

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No. B597064
CAS RN: 1261780-90-8
M. Wt: 254.212
InChI Key: UIGGBRRRULXVQL-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine , also known by its chemical formula C₁₁H₈F₃N₂O , is a heterocyclic organic compound. Its structure comprises a pyridine ring substituted with a trifluoromethoxy group and an amino group at the 3-position. The trifluoromethoxy moiety imparts unique physicochemical properties to this compound, making it intriguing for various applications in agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of This compound involves several steps. Researchers have explored different synthetic routes, including vapor-phase reactions and other methodologies. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring (with nitrogen at position 1) fused to a phenyl ring (substituted with a trifluoromethoxy group at position 4). The amino group is attached to the pyridine ring at position 3. The presence of fluorine atoms in the trifluoromethoxy group contributes to the compound’s unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the trifluoromethoxy group. These reactions are essential for the synthesis of derivatives and further functionalization .

Scientific Research Applications

  • Anticancer Activity : A study by Chavva et al. (2013) discussed the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound similar to 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine. These compounds were found to have promising bioactivity against various cancer cell lines at micromolar concentrations (Chavva et al., 2013).

  • Redox-Active Frameworks : Hua, Turner, and D’Alessandro (2013) synthesized a redox-active ligand incorporating a structure similar to the compound . They explored its use in the development of multifunctional frameworks, demonstrating the potential of such compounds in material science (Hua et al., 2013).

  • Synthesis and Reactivity Studies : Čikotienė et al. (2007) investigated reactions of compounds including 4-amino-5-nitro-6-phenylethynylpyrimidines, which are structurally related to this compound. They explored the reactivity of these compounds with amines and thiols (Čikotienė et al., 2007).

  • Chemical Synthesis Applications : Bradiaková et al. (2009) focused on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, a process which involves compounds structurally related to this compound. Their work contributes to the understanding of the synthetic pathways and potential applications of these compounds (Bradiaková et al., 2009).

  • Spectroelectrochemical Investigations : Hua et al. (2016) conducted in situ spectroelectrochemical experiments on a metal-organic framework incorporating a compound structurally similar to this compound. Their findings provide insight into electronic delocalization in framework systems and highlight the utility of these methods in assessing electroactive frameworks (Hua et al., 2016).

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In agrochemicals, derivatives of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine are used to protect crops from pests. The combination of the fluorine atom’s unique properties and the pyridine moiety contributes to their biological activity. In pharmaceuticals, similar principles apply, where the trifluoromethoxy group plays a crucial role in drug design .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers and users should handle 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine with care, following proper laboratory protocols. Specific safety data can be found in relevant safety sheets and literature .

Future Directions

Given the growing interest in fluorinated compounds, further exploration of novel applications for 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is anticipated. Researchers should continue investigating its potential in drug discovery, materials science, and other fields .

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(16)7-17-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGBRRRULXVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744981
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261780-90-8
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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